Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate
CAS No.: 190906-92-4
Cat. No.: VC20913473
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 190906-92-4 |
|---|---|
| Molecular Formula | C11H19NO3 |
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H19NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 |
| Standard InChI Key | HQMYWQCBINPHBB-UHFFFAOYSA-N |
| SMILES | CC1CC(=O)CCN1C(=O)OC(C)(C)C |
| Canonical SMILES | CC1CC(=O)CCN1C(=O)OC(C)(C)C |
Introduction
Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate is a versatile organic compound that plays a significant role in chemical synthesis, particularly in the pharmaceutical and agrochemical industries. This compound exists in two enantiomeric forms: (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate and (R)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate, each with distinct properties and applications.
Synthesis Methods
The synthesis of tert-butyl 2-methyl-4-oxopiperidine derivatives often involves several steps:
Step-by-step Synthesis Process
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Starting Materials: The synthesis typically begins with benzyl or other protected piperidines.
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Deprotection: The first step involves deprotecting these compounds using hydrogenation methods.
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Protection: Following deprotection, di-t-butyldicarbonate is added to protect the nitrogen atom as its tert-butoxycarbonyl derivative.
Example Reaction Conditions
| Yield | Reaction Conditions | Operation |
|---|---|---|
| Quantitative | Palladium on activated charcoal; hydrogen; tetrahydrofuran; ethanol; under pressure for extended periods | Step involving protection and purification |
Applications
Tert-butlyl 2-methylpieridinones are valuable intermediates in organic synthesis due to their functional groups:
Key Applications:
Pharmaceuticals: These compounds serve as building blocks for synthesizing complex molecules with potential therapeutic applications.
Agrochemicals: They are also used in developing new agrochemical products due to their versatility in chemical transformations.
Materials Science: Their unique structures make them suitable for creating materials with specific properties.
Table: Comparison of Tert-butlyl Piperidines
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| (S)-tertbutylyl methyl oxo-pipridine carbxlate | C13H23NO3 | ~227 g/mol |
| (R)-tertbutylyl methyl oxo-pipridine carbxlate | C11H19NO3 | ~213 g/mol |
| (R/S) tertbutylyl butyloxo-pipridine carbxlate | - | - |
Note: There seems to be confusion regarding molecular weights/formulas between sources; this table reflects commonly reported values but may require correction based on precise structural analysis.
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